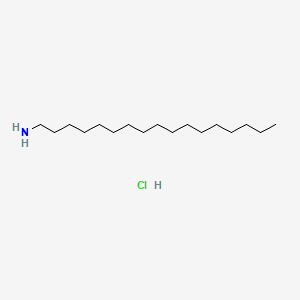
Heptadecan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-1-amine;hydrochloride is an organic compound with the molecular formula C17H37N·HCl. It is a long-chain primary amine, which means it has an amine group (-NH2) attached to a heptadecane chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecan-1-amine;hydrochloride can be synthesized through several methods. One common method involves the reductive amination of heptadecanal with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of heptadecanenitrile in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to ensure complete conversion of the nitrile to the amine .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanal or heptadecanoic acid.
Reduction: It can be reduced to form heptadecane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Heptadecanal, Heptadecanoic acid
Reduction: Heptadecane
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Heptadecan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of cell membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of heptadecan-1-amine;hydrochloride involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with biological molecules. It can also act as a nucleophile, participating in various biochemical reactions. The compound’s long hydrophobic chain allows it to interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Heptadecan-1-amine;hydrochloride can be compared with other long-chain primary amines such as:
Hexadecan-1-amine (C16H35NH2): Similar structure but with one less carbon atom.
Octadecan-1-amine (C18H37NH2): Similar structure but with one more carbon atom.
Dodecan-1-amine (C12H27NH2): Shorter chain length, different physical properties.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
1838-07-9 |
|---|---|
Molecular Formula |
C17H38ClN |
Molecular Weight |
291.9 g/mol |
IUPAC Name |
heptadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;/h2-18H2,1H3;1H |
InChI Key |
ADALIFAVBBCNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















